molecular formula C20H38N2 B14711080 3,5-Dihexyl-4-pentyl-1H-pyrazole CAS No. 22905-90-4

3,5-Dihexyl-4-pentyl-1H-pyrazole

Cat. No.: B14711080
CAS No.: 22905-90-4
M. Wt: 306.5 g/mol
InChI Key: WGHMAQOHYDRFBK-UHFFFAOYSA-N
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Description

3,5-Dihexyl-4-pentyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound, with the molecular formula C20H38N2, is characterized by its long alkyl chains, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihexyl-4-pentyl-1H-pyrazole typically involves the condensation of appropriate aldehydes with hydrazines, followed by cyclization. One common method includes the reaction of hexyl aldehyde with pentyl hydrazine under acidic conditions to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihexyl-4-pentyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dihexyl-4-pentyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dihexyl-4-pentyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dihexyl-4-phenyl-1H-pyrazole
  • 3,5-Dihexyl-4-methyl-1H-pyrazole
  • 3,5-Dihexyl-4-ethyl-1H-pyrazole

Uniqueness

3,5-Dihexyl-4-pentyl-1H-pyrazole is unique due to its specific alkyl chain length and substitution pattern, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

CAS No.

22905-90-4

Molecular Formula

C20H38N2

Molecular Weight

306.5 g/mol

IUPAC Name

3,5-dihexyl-4-pentyl-1H-pyrazole

InChI

InChI=1S/C20H38N2/c1-4-7-10-13-16-19-18(15-12-9-6-3)20(22-21-19)17-14-11-8-5-2/h4-17H2,1-3H3,(H,21,22)

InChI Key

WGHMAQOHYDRFBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=NN1)CCCCCC)CCCCC

Origin of Product

United States

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